molecular formula C11H18N2OS2 B2389011 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol CAS No. 1493376-54-7

1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol

Cat. No. B2389011
CAS RN: 1493376-54-7
M. Wt: 258.4
InChI Key: MVDQSPJGINMMGJ-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol, or commonly known as PTP, is a synthetic compound of the thiophene family, which is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, such as organic synthesis, chromatography, and spectroscopy. PTP has been studied extensively in recent years and has shown potential in a variety of biochemical and physiological effects.

Scientific Research Applications

PTP has been used in a variety of scientific research applications, including organic synthesis, chromatography, and spectroscopy. In organic synthesis, PTP is used as a reagent in a variety of reactions, such as the synthesis of polymers, polysaccharides, and peptides. In chromatography, PTP can be used to separate and identify components of a mixture. In spectroscopy, PTP can be used to detect and measure the concentrations of various compounds.

Mechanism of Action

The mechanism of action of PTP is not well understood. However, it is believed that PTP binds to certain proteins in the body and alters their function. This binding can result in a variety of biochemical and physiological effects, such as changes in gene expression, enzyme activity, and cell signaling.
Biochemical and Physiological Effects
PTP has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that PTP can modulate the activity of several enzymes, including phosphatases, proteases, and kinases. In vivo studies have shown that PTP can modulate the expression of several genes, including those involved in inflammation, apoptosis, and cell cycle regulation. PTP has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

PTP is a versatile compound that has a variety of advantages and limitations for lab experiments. One of the main advantages of PTP is its low cost and availability. Additionally, PTP is relatively stable and can be stored for long periods of time. However, PTP is not very soluble in water, which can limit its use in certain experiments. Additionally, PTP can be toxic at high concentrations, and proper safety precautions should be taken when using it in the laboratory.

Future Directions

Although PTP has been studied extensively, there is still much to be learned about its biochemical and physiological effects. Future research should focus on elucidating the mechanism of action of PTP and exploring its potential therapeutic applications. Additionally, further research is needed to better understand the toxicity of PTP and develop methods to reduce its toxicity. Finally, research should be conducted to develop more efficient synthesis methods and to improve the solubility of PTP in water.

Synthesis Methods

The synthesis of PTP is a relatively simple process that involves the use of a variety of reagents and catalysts. The first step is the reaction of 1-piperazine and thiophene-2-thiol in the presence of a base, such as potassium carbonate. This reaction produces the desired product, PTP, as well as a number of byproducts. The reaction is typically carried out in an aqueous solution at a temperature of around 100°C. The reaction can be further optimized by the addition of a catalyst, such as palladium or ruthenium.

properties

IUPAC Name

1-piperazin-1-yl-3-thiophen-2-ylsulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS2/c14-10(8-13-5-3-12-4-6-13)9-16-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDQSPJGINMMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CSC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol

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